3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
CAS No.: 20442-66-4
Cat. No.: VC3878690
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20442-66-4 |
|---|---|
| Molecular Formula | C16H12O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one |
| Standard InChI | InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3 |
| Standard InChI Key | TYEOTDIJUTZNMM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Introduction
Synthesis and Structural Analysis
Synthetic Routes
Industrial synthesis of this compound typically involves transition metal-catalyzed cross-coupling strategies. A representative method employs:
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Sonogashira Coupling: Reaction of 4-methoxyphenylacetylene with phenylacetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) as a co-catalyst.
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Carbonylative Alkynylation: Carbon monoxide insertion into a pre-formed alkyne-metal complex under pressurized conditions .
Optimization Parameters:
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Catalyst Loading: 2–5 mol% Pd for balance between cost and efficiency.
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Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
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Yield: Reported yields range from 70–85% after chromatographic purification .
Structural Elucidation
The compound’s structure has been confirmed through advanced spectroscopic techniques:
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz) | δ 3.85 (s, 3H, OCH₃), 7.05–7.50 (m, 9H, aromatic), 7.65 (s, 1H, alkyne proton) |
| ¹³C NMR (100 MHz) | δ 55.2 (OCH₃), 89.7 (C≡C), 190.1 (C=O), 114–160 (aromatic carbons) |
| IR (KBr) | ν 2210 cm⁻¹ (C≡C stretch), 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym) |
| HRMS | m/z 236.0837 ([M]⁺, calculated for C₁₆H₁₂O₂: 236.0837) |
Data from SpectraBase corroborate these assignments, with the InChIKey TYEOTDIJUTZNMM-UHFFFAOYSA-N providing a unique identifier for structural validation.
Physicochemical Properties
The compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.27 g/mol |
| Melting Point | Not reported (literature gap) |
| Boiling Point | Not reported |
| Solubility | Soluble in DCM, THF, DMF |
| Stability | Stable at 2–8°C (refrigerated) |
Its limited solubility in polar solvents (e.g., water) arises from the hydrophobic phenyl and methoxy groups, while the alkyne and ketone functionalities enhance reactivity toward electrophiles .
Applications in Organic Synthesis
Cycloaddition Reactions
The ynone’s triple bond participates in [2+2] and [4+2] cycloadditions:
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Diels-Alder Reactions: Forms six-membered cyclohexene derivatives with dienes.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazoles, useful in bioconjugation .
Transition Metal Complexation
The alkyne acts as a π-ligand for metals like palladium and ruthenium, forming complexes applicable in catalysis. For example:
Such complexes facilitate C-C bond formations in cross-coupling reactions .
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